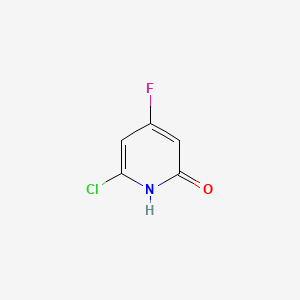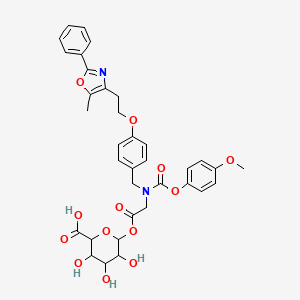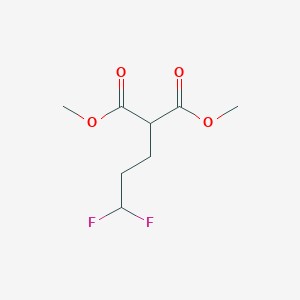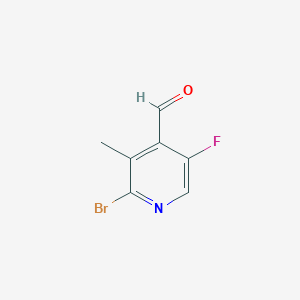
Sodium 6-methyl-1-oxidopyrazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6-methyl-1-oxidopyrazine-3-carboxylate is a chemical compound that belongs to the class of pyrazine derivatives Pyrazines are nitrogen-containing heterocycles that exhibit a wide range of biological and chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 6-methyl-1-oxidopyrazine-3-carboxylate typically involves the oxidation of 6-methylpyrazine-3-carboxylic acid. The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions. The reaction is usually performed in an aqueous medium, and the sodium salt is formed by neutralizing the resulting carboxylic acid with sodium hydroxide.
Industrial Production Methods: For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the reaction parameters such as temperature, pH, and concentration of reagents are carefully controlled to achieve consistent results.
化学反応の分析
Types of Reactions: Sodium 6-methyl-1-oxidopyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxidized form back to its original state or other reduced forms.
Substitution: The pyrazine ring allows for substitution reactions where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states, while substitution reactions can introduce various functional groups into the pyrazine ring.
科学的研究の応用
Sodium 6-methyl-1-oxidopyrazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
作用機序
The mechanism of action of Sodium 6-methyl-1-oxidopyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Pyrazine-2-carboxylic acid: Another pyrazine derivative with similar chemical properties.
2,3-Pyrazinedicarboxylic acid: A compound with two carboxyl groups, offering different reactivity.
6-Methylpyrazine-2-carboxylic acid: A closely related compound with a different substitution pattern.
Uniqueness: Sodium 6-methyl-1-oxidopyrazine-3-carboxylate is unique due to its specific oxidation state and the presence of the sodium ion, which can influence its solubility and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C6H5N2NaO3 |
|---|---|
分子量 |
176.11 g/mol |
IUPAC名 |
sodium;5-methyl-4-oxidopyrazin-4-ium-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c1-4-2-7-5(6(9)10)3-8(4)11;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
InChIキー |
APTVATQAOBWAAS-UHFFFAOYSA-M |
正規SMILES |
CC1=CN=C(C=[N+]1[O-])C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B13910899.png)


![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B13910913.png)
![3-Bromo-2-fluoro-6-[3-(1-pyrrolidinyl)propoxy]pyridine](/img/structure/B13910914.png)



![ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate](/img/structure/B13910935.png)

![O2-tert-butyl O3-ethyl (1R,3R,4R,5R)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B13910953.png)
![1-[4-[4-(4-fluorophenyl)-2-[4-[4-(4-fluorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]-1H-imidazol-2-yl]phenyl]-1H-imidazol-5-yl]phenyl]-4-methylpiperazine](/img/structure/B13910960.png)
![5,6-Dihydro-4H-pyrrolo[1,2-B]pyrazol-2-YL trifluoromethanesulfonate](/img/structure/B13910962.png)
![4,5,6,7-Tetrahydrobenzo[c]thiophen-5-amine hydrochloride](/img/structure/B13910970.png)
